1-Formylcyclopropane-1-carbonitrile

Description

Significance of Strained Ring Systems in Organic Synthesis

Strained ring systems, such as cyclopropanes, are fundamental components of organic chemistry that present unique challenges and opportunities in synthesis. numberanalytics.com The inherent instability in these molecules, known as ring strain, arises from the deviation of bond angles from their ideal values, leading to increased energy and reactivity. numberanalytics.comwikipedia.orgnumberanalytics.com This strain is a combination of angle strain, torsional strain, and steric strain. numberanalytics.comyoutube.com Specifically, the carbon-carbon bond angles in cyclopropane (B1198618) are compressed to 60° from the ideal tetrahedral angle of 109.5°, resulting in significant angle strain. youtube.com

This high level of strain makes small rings like cyclopropanes highly reactive and susceptible to ring-opening reactions, a property that chemists can harness for synthetic purposes. youtube.compharmacy180.com The potential energy stored within the strained ring can be utilized to drive a variety of chemical transformations. wikipedia.org Consequently, molecules with significant ring strain, including cyclopropanes, readily undergo ring-cleavage reactions. pharmacy180.com The release of this strain energy makes such reactions highly exergonic and often kinetically favorable. pharmacy180.com This unique reactivity has established strained ring systems as pivotal intermediates in the construction of more complex molecular architectures. numberanalytics.com

Role of Cyclopropane Derivatives as Versatile Building Blocks

Cyclopropane derivatives have emerged as highly versatile building blocks in the field of organic synthesis. scispace.comthieme-connect.com Their inherent ring strain allows them to participate in a wide array of chemical transformations, including ring-opening reactions, ring expansions, and cycloadditions. thieme-connect.com These reactions provide access to a diverse range of molecular scaffolds that would be challenging to synthesize through other methods. The ability to introduce a three-carbon unit with specific stereochemistry makes cyclopropanes particularly valuable.

The utility of cyclopropane derivatives is further enhanced by the ability to functionalize the ring with various substituent groups. Donor-acceptor substituted cyclopropanes, for instance, are especially versatile intermediates in organic synthesis. acs.org The development of stereoselective cyclopropanation reactions has been a significant advancement, enabling the synthesis of chiral cyclopropane-containing molecules with high precision. acs.orgrsc.org This is of particular importance in medicinal chemistry and the synthesis of natural products, where specific stereoisomers are often required for biological activity. acs.org The ability to construct these strained rings and subsequently manipulate them has made cyclopropane derivatives indispensable tools for the modern synthetic chemist. researchgate.net

Positioning 1-Formylcyclopropane-1-carbonitrile in Modern Synthetic Chemistry

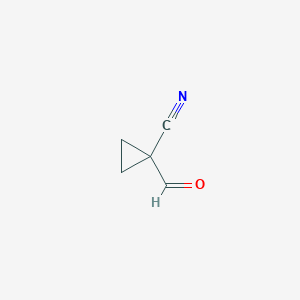

Within the broad context of cyclopropane chemistry, this compound stands out as a bifunctional building block with significant potential. This molecule incorporates both a formyl (aldehyde) and a nitrile (cyano) group attached to the same carbon atom of the cyclopropane ring. This unique arrangement of functional groups on a strained ring system offers a rich platform for a variety of chemical transformations.

The aldehyde group can participate in nucleophilic additions, reductions, and oxidations, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in various carbon-carbon bond-forming reactions. The presence of both functionalities allows for sequential or tandem reactions, providing a streamlined approach to the synthesis of highly functionalized and complex target molecules. The cyclopropane ring itself can act as a latent functional group, capable of undergoing ring-opening reactions under specific conditions to yield linear or larger cyclic structures. This combination of features positions this compound as a valuable and strategic intermediate for the efficient construction of diverse molecular frameworks in contemporary organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

1-formylcyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO/c6-3-5(4-7)1-2-5/h4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJZAKIRDRMLDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941687-63-4 | |

| Record name | 1-formylcyclopropane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Formylcyclopropane 1 Carbonitrile and Its Analogues

Direct Synthesis Pathways to 1-Formylcyclopropane-1-carbonitrile

Direct synthetic routes to this compound focus on constructing the target molecule in a straightforward manner, often through condensation reactions.

Ti-Claisen Condensation Approaches

The Ti-Claisen condensation has emerged as a powerful tool for the synthesis of β-keto esters and related compounds. This method, which utilizes titanium tetrachloride (TiCl4) as a promoter, offers an alternative to traditional base-mediated Claisen condensations. researchgate.netkwansei.ac.jp The Ti-Claisen condensation can be applied to the α-formylation of esters, providing a direct route to compounds structurally similar to this compound. researchgate.net For instance, the α-formylation of methyl 4-chlorobutanoate to produce methyl 1-formylcyclopropanecarboxylate demonstrates the utility of this method in creating a cyclopropane (B1198618) ring with a formyl group. researchgate.net This reaction is particularly noteworthy as it avoids the undesirable side reactions often observed with base-mediated methods. researchgate.net

The general Ti-Claisen condensation involves the reaction of an ester with a formylating agent in the presence of TiCl4 and a base, such as tri-n-butylamine (Bu3N) and N-methylimidazole. researchgate.net This methodology has been successfully employed for the cross-condensation of esters and acid chlorides, yielding various β-keto esters with high selectivity. researchgate.net The reaction conditions are typically mild, and the use of titanium-based reagents can offer advantages in terms of functional group tolerance. researchgate.netkwansei.ac.jp

Table 1: Key Features of Ti-Claisen Condensation for Synthesis of this compound Analogs

| Feature | Description | Reference |

| Promoter | Titanium tetrachloride (TiCl4) | researchgate.netresearchgate.net |

| Base | Tri-n-butylamine (Bu3N), N-methylimidazole | researchgate.net |

| Reactants | Esters and a formylating agent (e.g., acid chloride) | researchgate.net |

| Key Advantage | Avoids base-sensitive side reactions, good functional group tolerance. | researchgate.net |

| Analog Synthesized | Methyl 1-formylcyclopropanecarboxylate | researchgate.net |

Preparation from Aliphatic Enamines

Aliphatic enamines serve as versatile intermediates in organic synthesis. A reported method details the preparation of fluoroalkyl β-enaminophosphonates from the reaction of alkylphosphonates and perfluoroalkyl nitriles. nih.gov These enamine derivatives can then undergo further transformations. While not a direct synthesis of this compound itself, the functional groups present in these enamines, particularly the potential for hydrolysis of an imine to an aldehyde, suggest a plausible, albeit indirect, pathway. The olefination of these functionalized phosphonates with aldehydes yields α,β-unsaturated imines. nih.gov Subsequent selective reduction or hydrolysis could potentially lead to the desired aldehyde functionality. nih.gov

Strategies for Cyclopropane Ring Formation in Analogues

The construction of the cyclopropane ring is a critical step in the synthesis of this compound analogs. Several powerful and stereoselective methods have been developed for this purpose.

Michael Initiated Ring Closure (MIRC) Reactions for Chiral Cyclopropanes

The Michael Initiated Ring Closure (MIRC) reaction is a versatile and efficient method for constructing cyclopropane rings, often with excellent enantioselectivity. rsc.orgrsc.org This reaction involves the nucleophilic addition of a Michael donor to a Michael acceptor, followed by an intramolecular cyclization that forms the three-membered ring. rsc.orgresearchgate.net MIRC reactions can be categorized into two main types. In Type I, the electrophilic substrate contains a leaving group, while in Type II, the leaving group is on the nucleophile. rsc.org

A wide array of nucleophiles, including enolates, cyanides, and Grignard reagents, can be employed in MIRC reactions. rsc.org The stereoselectivity of the reaction can be controlled by using chiral substrates or chiral catalysts. rsc.org Organocatalysts, in particular, have proven to be highly effective in promoting enantioselective MIRC reactions, allowing for the synthesis of complex chiral cyclopropanes under mild conditions. rsc.org A notable application is the organocatalytic asymmetric cascade Michael-alkylation of α,β-unsaturated aldehydes with bromomalonates, which yields synthetically important cyclopropanes with high enantio- and diastereoselectivities. acs.org This process efficiently creates two new carbon-carbon bonds and two new stereogenic centers in a single operation. acs.org

Table 2: Overview of Michael Initiated Ring Closure (MIRC) Reactions

| Aspect | Description | Reference |

| Reaction Type | Nucleophilic addition followed by intramolecular cyclization. | rsc.orgresearchgate.net |

| Key Feature | Versatile and efficient for generating cyclopropane rings with high enantioselectivity. | rsc.orgrsc.org |

| Stereocontrol | Achieved through the use of chiral substrates or chiral organocatalysts. | rsc.org |

| Example | Asymmetric cascade Michael-alkylation of α,β-unsaturated aldehydes with bromomalonates. | acs.org |

Simmons-Smith and Diazoalkane Decomposition Methodologies

The Simmons-Smith reaction is a classic and widely used method for the cyclopropanation of alkenes. researchgate.netwikipedia.org It involves the use of an organozinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple, which reacts with an alkene in a stereospecific manner. wikipedia.orgnih.gov This means that the stereochemistry of the starting alkene is preserved in the cyclopropane product. wikipedia.org The reaction is compatible with a wide range of functional groups and is particularly effective for electron-rich alkenes. researchgate.netwikipedia.org A modification of this reaction, known as the Furukawa modification, utilizes diethylzinc (B1219324) and diiodomethane, which can enhance the reactivity. wikipedia.org

Another important method for cyclopropane synthesis is the transition-metal-catalyzed decomposition of diazo compounds, such as diazomethane. researchgate.netmasterorganicchemistry.com In this process, a metal catalyst facilitates the decomposition of the diazoalkane to generate a carbene, which then adds to an alkene to form the cyclopropane ring. This method is a cornerstone of cyclopropanation chemistry. researchgate.net

Organocatalytic Approaches to Enantioenriched Cyclopropanes

Organocatalysis has revolutionized the field of asymmetric synthesis, providing powerful methods for the creation of chiral molecules without the need for metal catalysts. rsc.orgnih.gov In the context of cyclopropane synthesis, organocatalysts have been instrumental in developing highly enantio- and diastereoselective reactions. rsc.orgnih.gov Chiral phosphoric acids, for example, have been used to catalyze the formation of complex polycyclic molecules containing a cyclopropane ring. rsc.orgnih.gov These reactions can generate multiple new stereogenic centers with high levels of control. rsc.orgnih.gov

Organocatalytic domino reactions have also been developed, where a series of transformations occurs in a single pot, often initiated by the formation of a donor-acceptor cyclopropane. acs.org For instance, conveniently functionalized cyclopropaneacetaldehydes can be activated by a chiral secondary amine catalyst to generate a donor-acceptor cyclopropane in situ. acs.org This intermediate can then undergo a ring-opening/aza-Michael/aldol domino reaction to produce highly enantioenriched nitrogen-containing heterocycles. acs.org Another powerful strategy is the organocatalytic asymmetric cascade Michael-alkylation reaction, which provides access to chiral cyclopropanes with multiple stereocenters, including a quaternary carbon center, in a single operational step. acs.orgorganic-chemistry.org

One-Pot Cyclopropanation Reactions

One-pot reactions, which involve multiple sequential steps in a single reaction vessel, offer significant advantages in terms of efficiency, resource utilization, and waste reduction. The synthesis of multifunctionalized cyclopropanes, including analogues of this compound, can be achieved through various one-pot cyclopropanation strategies. These methods often rely on Michael-initiated ring-closure (MIRC) reactions or transition-metal-catalyzed processes.

A notable one-pot approach involves the sodium hydride (NaH)-mediated reaction of chalcones with benzyl (B1604629) sulfones in refluxing tetrahydrofuran (B95107) (THF). daneshyari.com This [2C+1C] synthetic route yields multifunctional cyclopropanes with a high degree of stereochemical control. daneshyari.com The efficiency of this reaction is highly dependent on the choice of base and solvent, with NaH in THF proving to be an optimal combination for maximizing the yield of the cyclopropane product. daneshyari.com

Transition metals also play a pivotal role in catalyzing one-pot cyclopropanation reactions. Ruthenium-catalyzed intramolecular cyclopropanation of alkene-tethered anthranilaldehydes, following hydrazone formation, provides a pathway to cyclopropane-fused tetrahydroquinolines. bohrium.com This method is valued for its high enantioselectivity and mild reaction conditions. bohrium.com Similarly, copper-mediated reactions have been developed, such as the CuBr₂-mediated oxidative cyclization of carbanions, which leads to the formation of cyclopropane-fused bicyclic amidines. nih.gov This approach is particularly useful for creating novel cyclopropane-containing structures with a quaternary center. nih.gov

Another significant strategy in the arsenal (B13267) of one-pot cyclopropanation is the use of diazo compounds or their surrogates. bohrium.comresearchgate.net Transition-metal-catalyzed decomposition of diazo compounds generates carbenes that readily react with alkenes to form cyclopropanes. bohrium.com N-sulfonylhydrazones have emerged as stable and practical diazo surrogates, although their decomposition often requires elevated temperatures. bohrium.com The development of catalysts that can facilitate this transformation under milder conditions is an ongoing area of research.

| Method | Catalyst/Reagent | Key Features | Reference |

| Michael-Initiated Ring-Closure | Sodium Hydride (NaH) | Stereochemical control, high yield. | daneshyari.com |

| Intramolecular Cyclopropanation | Ruthenium (Ru) catalyst | High enantioselectivity, mild conditions. | bohrium.com |

| Oxidative Carbanion Cyclization | Copper(II) Bromide (CuBr₂) | Forms quaternary centers. | nih.gov |

| Carbene Transfer | Transition Metals (e.g., Rh, Cu) | Utilizes diazo compounds or surrogates. | bohrium.comresearchgate.net |

Functional Group Interconversions Leading to this compound Derivatives

The functional groups of this compound and its analogues can be chemically transformed to create a diverse range of derivatives. Hydrolysis and esterification are fundamental reactions in this context, enabling the conversion of the nitrile and formyl groups into other valuable functionalities.

Hydrolysis and Esterification Reactions

The nitrile group on the cyclopropane ring can undergo hydrolysis to yield a carboxylic acid. For instance, the conversion of a cyano group to a carboxylic acid group on a 1-phenylcyclopropane scaffold has been achieved by reaction with concentrated hydrochloric acid. nih.gov This transformation is a key step in creating 1-substituted cyclopropane-1-carboxylic acid derivatives, which are valuable intermediates in organic synthesis. It is important to note that the strained nature of the cyclopropane ring can sometimes lead to ring-opening side reactions under harsh hydrolysis conditions. For example, the hydrolysis of methyl esters of some cyclopropane carboxylic acids with 3N hydrochloric acid has been reported to yield a mixture of the desired cyclopropyl (B3062369) carboxylic acid and a ring-opened product, 2-oxoglutaric acid. researchgate.net

Once the cyclopropane carboxylic acid derivative is obtained, it can be converted to a variety of esters through esterification reactions. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a classic method for this purpose. masterorganicchemistry.com This reaction is an equilibrium process, and typically, the alcohol is used in large excess to drive the reaction towards the ester product. masterorganicchemistry.com

For more sensitive substrates or when milder conditions are required, the Steglich esterification is a highly effective alternative. nih.gov This method utilizes a coupling agent, such as N,N′-dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC), in the presence of a catalyst, commonly 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The Steglich esterification is known for its efficiency in forming ester linkages under neutral and mild conditions, making it suitable for complex molecules. nih.gov The modification of natural product compounds through esterification is a common strategy to enhance their biological activity and properties like bioavailability and solubility. medcraveonline.commedcraveonline.com

| Reaction | Reagents | Product | Key Features | Reference |

| Hydrolysis | Concentrated Hydrochloric Acid | Cyclopropane Carboxylic Acid | Converts nitrile to carboxylic acid. | nih.gov |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Cyclopropane Ester | Equilibrium reaction; requires excess alcohol. | masterorganicchemistry.com |

| Steglich Esterification | Alcohol, DCC/DIC, DMAP | Cyclopropane Ester | Mild, neutral conditions; high efficiency. | nih.gov |

Reactivity and Mechanistic Studies of 1 Formylcyclopropane 1 Carbonitrile

Fundamental Reactivity Modes of the Cyclopropane (B1198618) Ring

The inherent ring strain and the electronic effects of the geminal formyl and nitrile substituents are the primary drivers of the compound's reactivity. These features allow for a range of chemical transformations involving both the functional groups and the cyclopropane ring itself.

Nucleophilic Addition Reactions of the Carbonyl and Nitrile Moieties

The formyl and nitrile groups contain electrophilic carbon atoms, making them susceptible to attack by nucleophiles. chemguide.co.ukkhanacademy.orgmasterorganicchemistry.com

The aldehyde's carbonyl carbon is highly electrophilic and readily undergoes nucleophilic addition. masterorganicchemistry.com This is a cornerstone of its chemistry, allowing for the introduction of various functionalities. A prime example is reductive amination, where an amine first adds to the carbonyl group to form a hemiaminal, which then dehydrates to an iminium ion. Subsequent reduction yields an amine. A specific application of this is the reaction of 1-formylcyclopropane-1-carbonitrile with 2-(2-amino-5-bromophenyl)acetic acid in the presence of a reducing agent, sodium triacetoxyhydroborate, to produce a more complex secondary amine, a key step in the synthesis of VAV1 protein degraders. google.com

Table 1: Nucleophilic Addition to the Formyl Group of this compound google.com

| Reactant 1 | Reactant 2 | Reagent | Product |

|---|

The nitrile group, while generally less reactive than the aldehyde, can also undergo nucleophilic addition, typically under more forcing conditions or with specific catalysts. Strong nucleophiles like Grignard reagents can attack the nitrile carbon, and subsequent hydrolysis can convert the nitrile into a ketone.

Electrophilic and Radical Transformations of the Cyclopropane Ring

Cyclopropanes substituted with electron-accepting groups, such as the formyl and nitrile moieties in this compound, are known as acceptor-substituted cyclopropanes. bohrium.comnih.gov These rings are considered "electrophilic cyclopropanes" because the electron-withdrawing nature of the substituents polarizes the distal C-C bonds, rendering the ring susceptible to nucleophilic attack that results in ring opening, rather than attack by electrophiles. bohrium.comnih.govnih.gov

However, radical transformations offer an alternative pathway for functionalization. Radical species can add to the cyclopropane ring, initiating a ring-opening cascade. nih.gov For instance, a radical can add to one of the ring carbons, leading to the cleavage of an adjacent C-C bond to form a more stable, open-chain radical intermediate. This intermediate can then participate in further reactions, such as cyclizations or additions. nih.gov

Ring-Opening Reactions and Subsequent Transformations

The most characteristic reaction of cyclopropanes bearing electron-withdrawing groups is their ring-opening upon treatment with nucleophiles. nih.govacs.orgrsc.org The significant energy released by relieving the ring strain (over 100 kJ/mol) provides a strong thermodynamic driving force for these reactions. nih.gov In the case of this compound, the two acceptor groups strongly activate the ring for nucleophilic cleavage.

The reaction typically proceeds via a homo-Michael addition or 1,5-addition, where a nucleophile attacks one of the ring carbons, leading to the cleavage of the opposite C-C bond. The resulting carbanion is stabilized by the electron-withdrawing formyl and nitrile groups. This intermediate is then typically protonated or trapped by an electrophile. This strategy transforms the cyclopropane into a 1,3-difunctionalized linear system, providing access to a wide array of acyclic structures. acs.orgnih.gov

Catalytic Activation and Transformation Mechanisms

Catalysis provides powerful methods to control the reactivity of this compound, enabling transformations that are otherwise difficult to achieve. N-Heterocyclic Carbene (NHC) catalysis has proven particularly effective.

N-Heterocyclic Carbene (NHC) Catalysis in this compound Chemistry

N-Heterocyclic carbenes are a class of organocatalysts that can activate aldehydes in a unique manner, reversing their typical electrophilic reactivity. isca.menih.gov This principle, known as Umpolung (polarity reversal), is central to NHC catalysis. nih.gov When an NHC catalyst reacts with an aldehyde like this compound, it initiates a cascade of reactions leading to complex molecular products.

NHC-catalyzed domino reactions have been reported for closely related substrates like formylcyclopropane 1,1-diesters, highlighting the potential for such transformations with this compound. acs.org These reactions can lead to the construction of intricate polycyclic systems, such as pyrrolo[1,2-a]indoles, in a single step. acs.org The general mechanism involves the initial formation of a key intermediate that then engages in subsequent intramolecular reactions.

Acyl Anion Equivalents and Breslow Intermediates

The core of NHC catalysis with aldehydes lies in the formation of the Breslow intermediate . rsc.orgresearchgate.net This pivotal species is generated when the nucleophilic NHC adds to the carbonyl carbon of the aldehyde. rsc.org A subsequent proton transfer from the aldehyde's original carbonyl carbon to the oxygen atom forms the Breslow intermediate, which is essentially a nucleophilic enaminol. rsc.orgnih.gov

This intermediate is a catalytically generated acyl anion equivalent . nih.govresearchgate.netchempedia.infolibretexts.org Normally, an acyl group (R-C=O) has an electrophilic carbon. However, as the Breslow intermediate, this polarity is inverted (Umpolung), and the original carbonyl carbon becomes nucleophilic. isca.me This nucleophilic center can then attack various electrophiles, such as Michael acceptors or other carbonyl compounds, in reactions like the Stetter or benzoin (B196080) reactions. researchgate.netresearchgate.net

The formation of the Breslow intermediate from this compound would involve the following steps:

Nucleophilic attack of the NHC on the formyl carbon.

Formation of a zwitterionic primary adduct. nih.gov

An intramolecular proton transfer (often assisted by other species in the reaction mixture) to yield the Breslow intermediate. rsc.orgnih.gov

This intermediate, a nucleophilic cyclopropyl-substituted species, is then poised to react with a suitable electrophile, initiating further transformations that can include the aforementioned ring-opening reactions or annulations, leading to a diverse range of heterocyclic and carbocyclic products. acs.orgnih.gov The stability and reactivity of this specific Breslow intermediate, influenced by the cyclopropyl (B3062369) and nitrile moieties, would be key in dictating the final product outcome. colab.ws

Iminium and Enamine Catalysis in Cyclopropane Ring Transformations

Iminium and enamine catalysis are powerful strategies in organocatalysis for the activation of carbonyl compounds. Chiral secondary amines are commonly used as catalysts to form transient iminium ions or enamines with aldehydes or ketones, which then participate in a variety of enantioselective transformations. nih.govresearchgate.net

In the context of formylcyclopropanes, iminium ion formation can facilitate ring-opening reactions. The condensation of a chiral secondary amine with this compound would generate a chiral iminium ion. The increased electrophilicity of the iminium ion can promote the ring-opening of the cyclopropane, which can be initiated by the attack of a nucleophile in a Michael-type fashion. nih.gov

This initial ring-opening can be the start of a cascade sequence. For example, an organocatalytic asymmetric cascade Michael reaction of α,β-unsaturated aldehydes with bromomalonates, catalyzed by a chiral prolinol ether, leads to the formation of chiral cyclopropanes. organic-chemistry.org A related strategy involving this compound could proceed via a Michael-initiated ring closure (MIRC) mechanism, where a nucleophile adds to an activated cyclopropane, leading to ring opening and subsequent intramolecular cyclization. researchgate.netrsc.orgrsc.org These MIRC reactions are a powerful tool for the stereoselective synthesis of cyclopropane derivatives. rsc.orgrsc.org

Lewis Acid Catalysis in Cyclopropane Ring-Opening

Lewis acids are known to activate donor-acceptor cyclopropanes, facilitating their ring-opening and subsequent reactions. uni-regensburg.de The interaction of a Lewis acid with an acceptor group on the cyclopropane, such as the ester or nitrile, enhances the electrophilicity of the ring and promotes its cleavage. acs.org

In the case of this compound, a Lewis acid could coordinate to the nitrile or the formyl group. This activation would make the cyclopropane ring more susceptible to nucleophilic attack, leading to a ring-opening reaction. This can be followed by a cyclization or cycloaddition, providing access to various heterocyclic structures. For example, Lewis acid-catalyzed reactions of donor-acceptor cyclopropanes with bis-nucleophiles can lead to formal [4+1] cycloadditions, generating bicyclic lactams. uni-regensburg.denih.gov The choice of Lewis acid can be crucial, with triflates often showing superior performance over chlorides. uni-regensburg.de The reaction can proceed at room temperature and with high stereoselectivity. nih.govcapes.gov.br

Table 2: Lewis Acids Used in Cyclopropane Ring-Opening Reactions

| Lewis Acid | Effectiveness/Observation |

| Yb(OTf)₃ | Superior to other tested Lewis acids in certain reactions. uni-regensburg.de |

| Sc(OTf)₃ | Less effective than Yb(OTf)₃ in some cases. uni-regensburg.de |

| Zn(OTf)₂ | Less effective than Yb(OTf)₃ in some cases. uni-regensburg.de |

| Y(OTf)₃ | Less effective than Yb(OTf)₃ in some cases. uni-regensburg.de |

| Fe(OTf)₃ | Less effective than Yb(OTf)₃ in some cases. uni-regensburg.de |

| Cu(OTf)₂ | Less effective than Yb(OTf)₃ in some cases. uni-regensburg.de |

| MgI₂ | Found to be the Lewis acid of choice for certain 1,3-halochalcogenation reactions. acs.org |

Palladium-Catalyzed Transformations

Palladium catalysis offers another avenue for the transformation of cyclopropanes. While specific examples involving this compound are not prevalent in the provided context, related palladium-catalyzed ring-opening reactions of cyclopropanes are known. These transformations often involve the oxidative addition of a palladium(0) complex to the strained C-C bond of the cyclopropane ring, forming a palladacyclobutane intermediate. This intermediate can then undergo various subsequent reactions, such as reductive elimination or insertion, to form new products.

An organocatalytic enantioselective cascade Michael-alkylation reaction has been developed for the synthesis of chiral cyclopropanes from α,β-unsaturated aldehydes and bromomalonates. organic-chemistry.org A surprising discovery was that changing the base in this reaction led to an organocatalyzed stereoselective ring-opening of the cyclopropane products. organic-chemistry.org

Stereoselective and Enantioselective Reaction Pathways

Currently, there is a lack of published research specifically detailing the stereoselective and enantioselective reactions of this compound. While the molecule possesses a stereocenter at the C1 position of the cyclopropane ring, and its reactions could theoretically be influenced by chiral reagents or catalysts to favor the formation of one stereoisomer over another, no specific examples with corresponding data on diastereomeric ratios (d.r.) or enantiomeric excess (e.e.) are available in the scientific literature.

In principle, the aldehyde group could be a target for enantioselective nucleophilic additions or reductions using well-established chiral catalytic systems. For instance, the use of chiral organocatalysts, such as proline derivatives, or metal complexes with chiral ligands could potentially lead to the formation of chiral alcohols with high enantioselectivity. However, without experimental data, any discussion of preferred reaction pathways, catalyst efficacy, or the degree of stereochemical control remains hypothetical.

Similarly, reactions involving the cyclopropane ring or the nitrile group under stereocontrolled conditions have not been reported for this specific molecule. The development of such synthetic methodologies would be a valuable contribution to the field of cyclopropane chemistry.

Mechanistic Probes and Deuterium (B1214612) Labeling Experiments

Detailed mechanistic studies of reactions involving this compound, particularly those employing mechanistic probes like deuterium labeling, are not described in the available scientific literature. Deuterium labeling is a powerful technique to trace the fate of specific hydrogen atoms during a reaction, thereby providing insights into bond-breaking and bond-forming steps, reaction intermediates, and transition states.

For example, a deuterium labeling study on the reduction of the aldehyde group could help determine whether the reaction proceeds via a direct hydride transfer or involves intermediate species. If the formyl proton were replaced with deuterium (1-deutero-1-formylcyclopropane-1-carbonitrile), its fate in various reactions could be monitored spectroscopically.

Furthermore, isotopic labeling could be employed to investigate potential rearrangements or ring-opening reactions of the cyclopropane ring under certain reaction conditions. The kinetic isotope effect (KIE) could also be measured to identify the rate-determining step of a reaction. Unfortunately, no such experimental studies have been published for this compound.

Applications of 1 Formylcyclopropane 1 Carbonitrile in Complex Molecule Synthesis

As a Versatile Building Block for Organic Molecules

1-Formylcyclopropane-1-carbonitrile serves as a compact and highly functionalized three-carbon building block. nih.govresearchgate.net Its aldehyde and nitrile groups provide handles for a multitude of chemical transformations, while the cyclopropane (B1198618) ring acts as a latent reactive element. Aldehydes are particularly attractive functional groups in synthesis due to their ability to react readily with a wide range of nucleophiles. lifechemicals.com

Donor-acceptor cyclopropanes, a class to which this compound belongs, are recognized for their utility in constructing larger cyclic and heterocyclic compounds through ring expansion and rearrangement pathways. nih.gov The versatile nature of the nitro group, analogous in its electron-withdrawing capacity to the nitrile and formyl groups, highlights the potential of such strained systems in the design of complex organic molecules. nih.gov The reactivity of these building blocks allows for their incorporation into diverse molecular scaffolds, making them crucial intermediates in the synthesis of pharmaceuticals and other biologically active compounds. frontiersin.org

Synthesis of Heterocyclic Frameworks

The strategic use of this compound and its derivatives has led to the development of efficient pathways for synthesizing a variety of heterocyclic frameworks. These reactions often proceed through mechanisms involving the cleavage of the strained three-membered ring.

Cyclopropane derivatives bearing ester and aldehyde functionalities are effective precursors for the synthesis of γ-lactones and α-pyrones. An acid-catalyzed skeletal rearrangement of cyclopropyl (B3062369) esters has been shown to be a highly effective method for producing a variety of bi- and tricyclic functionalized γ-lactones. nih.govfigshare.com This transformation highlights a pathway where the strained ring is converted into a stable five-membered lactone ring.

Furthermore, derivatives such as diethyl 2-formylcyclopropane-1,1-dicarboxylate, a compound structurally related to this compound, can be converted into α-pyrones. cdnsciencepub.comresearchgate.net This transformation is achieved through high-vacuum pyrolysis at temperatures between 550–575°C, which directly yields an α-pyrone structure, specifically ethyl coumalate. cdnsciencepub.comresearchgate.net This reaction demonstrates the utility of the formylcyclopropane motif in accessing six-membered heterocyclic systems under thermal conditions.

| Precursor Type | Product | Conditions |

| Cyclopropyl Ester | γ-Lactone | Acid-catalyzed rearrangement |

| 2-Formylcyclopropane-1,1-dicarboxylate | α-Pyrone | High-vacuum pyrolysis (550–575°C) |

This table summarizes the transformation of cyclopropane derivatives into lactones and pyrones.

The synthesis of dihydrofurans can be achieved from formylcyclopropane precursors. Photolysis of diethyl 2-formylcyclopropane-1,1-dicarboxylate has been observed to lead to the formation of a dihydrofuran derivative. cdnsciencepub.comresearchgate.net This photochemical rearrangement provides an alternative to thermal or acid-catalyzed pathways for accessing five-membered oxygen-containing heterocycles from cyclopropane building blocks. The reaction proceeds through the cleavage of the cyclopropane ring and subsequent cyclization involving the formyl group.

The 1,2-dihydropyrrolo[3,2-e]indole fragment is a privileged structure found in several potent anticancer agents. beilstein-journals.org The synthesis of pyrrolo[3,2-e]indole-1-carbonitriles has been achieved through a two-step procedure starting from 5-nitroindol-4-ylacetonitriles. beilstein-journals.orgresearchgate.net This process involves the alkylation of the starting indole derivative followed by treatment with chlorotrimethylsilane and DBU to induce cyclization. beilstein-journals.orgresearchgate.net A plausible mechanism involves the formation of a carbanion which attacks a trimethylsilylnitronate intermediate, leading to the formation of the N-hydroxypyrrole fragment of the final product. beilstein-journals.org While this demonstrates a route to nitrile-substituted pyrroloindoles, the direct application of this compound in this specific synthesis is not detailed in the available literature.

| Starting Material | Key Reagents | Product |

| 5-Nitroindol-4-ylacetonitrile | 1. Alkylating agent, DBU | 1-Cyanopyrrolo[3,2-e]indole derivative |

| 2. Chlorotrimethylsilane, DBU |

This table outlines a synthetic route to pyrrolo[3,2-e]indole-1-carbonitriles.

The reactivity of donor-acceptor cyclopropanes makes them suitable for multicomponent reactions (MCRs), which are powerful tools for generating molecular diversity and constructing complex heterocyclic libraries. mdpi.comosi.lvscilit.com The formyl and nitrile groups on this compound can participate in various condensation and cycloaddition reactions, leading to a wide array of heterocyclic systems. For instance, reactions involving nitrile groups are fundamental to the synthesis of heterocycles like aminopyrimidines. researchgate.net The ability to engage in such transformations underscores the potential of this building block in diversity-oriented synthesis for discovering novel biologically active molecules. frontiersin.org

Construction of Chiral Scaffolds and Stereocenters

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. This compound and related structures are valuable starting points for creating chiral scaffolds and introducing stereocenters.

A notable strategy involves a temporary stereocenter approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. researchgate.net This method utilizes a three-step sequence:

An initial aldol reaction between a chiral auxiliary and an α,β-unsaturated aldehyde creates a temporary β-hydroxyl stereocenter.

This stereocenter then directs a subsequent cyclopropanation reaction, ensuring high diastereoselectivity.

Finally, a retro-aldol cleavage removes the chiral auxiliary and destroys the temporary stereocenter, yielding the enantiopure chiral cyclopropane-carboxaldehyde. researchgate.net

This approach demonstrates how the aldehyde functionality can be used to introduce chirality that, in turn, directs the formation of the chiral cyclopropane ring.

Furthermore, chemoenzymatic strategies have been developed for the stereoselective assembly of related cyclopropyl ketones. Engineered enzymes can catalyze the cyclopropanation of olefins with high diastereo- and enantioselectivity. figshare.com The resulting chiral cyclopropyl ketones are versatile intermediates that can be chemically transformed into a diverse library of enantiopure cyclopropane-containing scaffolds, which are key motifs in various drugs and natural products. figshare.com

| Method | Key Feature | Product Type |

| Temporary Stereocenter Approach | Aldol/cyclopropanation/retro-aldol sequence | Enantiopure cyclopropane-carboxaldehydes |

| Chemoenzymatic Synthesis | Engineered enzyme catalysis | Chiral cyclopropyl ketones and derivatives |

This table compares methods for the asymmetric synthesis of chiral cyclopropane derivatives.

Integration into Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. The bifunctional nature of cyclopropane derivatives analogous to this compound allows for novel applications in this field, particularly in steering reaction pathways toward unconventional outcomes.

The Ugi and Passerini reactions are cornerstone isocyanide-based MCRs used for the synthesis of peptide-like structures. nih.gov Research has demonstrated that by employing a building block with both an aldehyde and a carboxylic acid group attached to the same cyclopropyl carbon, the conventional reaction pathways can be intentionally "interrupted". nih.govacs.org This strategy was developed to avoid the formation of highly strained spiro-adducts (like 2-azetidinones or 2-oxetanones) that would typically be expected. acs.org Instead, the reaction intermediates are intercepted by a competing nucleophile, leading to the creation of novel chemical frameworks that are central to various peptide-based bioactive compounds. nih.gov

A common mechanistic feature of both Ugi and Passerini reactions is the formation of a highly reactive nitrilium ion intermediate. nih.govacs.org The "interrupted" versions of these reactions capitalize on the ability to selectively trap this intermediate. nih.gov In the context of an interrupted Ugi four-component reaction (U-4CR), a bifunctional cyclopropane, an amine, an isocyanide, and an external nucleophile are combined. Similarly, the interrupted Passerini three-component reaction (P-3CR) involves the bifunctional cyclopropane, an isocyanide, and a nucleophile. nih.gov These processes have been shown to be versatile, with studies successfully synthesizing numerous derivatives. nih.govresearchgate.net For instance, using 1-formylcyclopropane-1-carboxylic acid as the bifunctional component, researchers have synthesized 14 distinct Ugi-type derivatives and 10 Passerini-type derivatives, showcasing the broad applicability of this approach. nih.gov

Below are representative examples of the diverse products obtained from these interrupted multicomponent reactions.

Table 1: Examples of Derivatives from Interrupted Ugi Reaction

| Amine Component | Isocyanide Component | Nucleophile (Solvent) | Product Structure (General) |

| Benzylamine | tert-Butyl isocyanide | Methanol | N-benzyl-2-(1-(tert-butylcarbamoyl)cyclopropyl)-2-methoxyacetamide |

| Aniline | Cyclohexyl isocyanide | Ethanol | 2-(1-(cyclohexylcarbamoyl)cyclopropyl)-2-ethoxy-N-phenylacetamide |

| Propylamine | Benzyl (B1604629) isocyanide | Water | 2-(1-(benzylcarbamoyl)cyclopropyl)-2-hydroxy-N-propylacetamide |

Data synthesized from descriptions of U3C-4CR derivatives in scientific literature. nih.gov

Table 2: Examples of Derivatives from Interrupted Passerini Reaction

| Isocyanide Component | Nucleophile (Solvent) | Product Structure (General) | Overall Yield |

| tert-Butyl isocyanide | Methanol | 2-(1-(tert-butylcarbamoyl)cyclopropyl)-2-methoxyacetic acid derivative | 81-97% |

| Cyclohexyl isocyanide | Ethanol | 2-(1-(cyclohexylcarbamoyl)cyclopropyl)-2-ethoxyacetic acid derivative | 81-97% |

| Benzyl isocyanide | Isopropanol | 2-(1-(benzylcarbamoyl)cyclopropyl)-2-isopropoxyacetic acid derivative | 81-97% |

Data reflects the general success and high yields reported for P2C-3CR derivatives. nih.gov

Diversification through Functionalization of this compound

The formyl and nitrile groups of this compound serve as versatile handles for a wide array of chemical transformations, enabling the synthesis of a diverse library of cyclopropane-containing building blocks. nih.gov This diversification is crucial for exploring new chemical space in fields like medicinal chemistry and materials science, where the rigid cyclopropane scaffold can precisely orient functional groups. acs.org

The synthetic potential of the molecule can be realized through selective manipulation of each functional group:

Transformations of the Formyl Group: The aldehyde functionality can be readily converted into other important chemical motifs.

Oxidation: Mild oxidation can yield the corresponding 1-cyanocyclopropane-1-carboxylic acid, a bifunctional building block in its own right.

Reduction: Reduction of the aldehyde provides the 1-cyano-1-(hydroxymethyl)cyclopropane, introducing a primary alcohol suitable for subsequent reactions like etherification or esterification.

Olefinations: Wittig-type reactions or Horner-Wadsworth-Emmons reactions can convert the formyl group into a variety of substituted alkenes, extending the carbon skeleton.

Reductive Amination: Reaction with amines in the presence of a reducing agent can generate aminomethyl-substituted cyclopropane carbonitriles, introducing basic centers into the molecule.

Transformations of the Nitrile Group: The cyano group is a gateway to several nitrogen-containing functionalities.

Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a primary amide (1-(aminocarbonyl)-1-formylcyclopropane) or further to a carboxylic acid (1-formylcyclopropane-1-carboxylic acid), the latter being the key component in the interrupted MCRs discussed previously. nih.gov

Reduction: Catalytic hydrogenation or reduction with metal hydrides can transform the nitrile into a primary amine (1-amino-1-(aminomethyl)cyclopropane), yielding a diamine scaffold.

Cycloadditions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles.

The strategic, stepwise functionalization of this compound allows for the creation of a multitude of derivatives with distinct stereochemical and electronic properties. For example, the enzymatic synthesis of a core cyclopropane motif with a derivatizable handle, such as a boronate group, has been shown to allow for rapid diversification through cross-coupling reactions. nih.gov Similarly, the functional groups on this compound allow it to serve as a platform for generating diverse stereopure building blocks for drug discovery and diversity-oriented synthesis. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-Formylcyclopropane-1-carbonitrile. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed connectivity map of the molecule can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the formyl group and the cyclopropane (B1198618) ring. The formyl proton (CHO) would appear as a singlet in the downfield region, typically between δ 9-10 ppm, due to the deshielding effect of the adjacent carbonyl group. The four protons on the cyclopropane ring are diastereotopic and are expected to show complex splitting patterns, likely as multiplets, in the upfield region, generally between δ 1.0-2.0 ppm. The integration of these signals would correspond to a 1:4 ratio, representing the single formyl proton and the four cyclopropyl (B3062369) protons, respectively.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, four distinct carbon signals are anticipated. The carbonyl carbon of the formyl group is expected to resonate significantly downfield, typically in the range of δ 190-200 ppm. The carbon of the nitrile group (C≡N) would likely appear in the δ 115-125 ppm region. The quaternary carbon of the cyclopropane ring, bonded to both the formyl and cyano groups, would be found further upfield, and the two equivalent methylene carbons (-CH₂-) of the cyclopropane ring would appear at the most upfield position.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 9.0 - 10.0 | Singlet | Formyl Proton (CHO) |

| ¹H | 1.0 - 2.0 | Multiplet | Cyclopropyl Protons (CH₂) |

| ¹³C | 190 - 200 | Singlet | Carbonyl Carbon (C=O) |

| ¹³C | 115 - 125 | Singlet | Nitrile Carbon (C≡N) |

| ¹³C | 20 - 30 | Singlet | Quaternary Cyclopropyl Carbon |

| ¹³C | 10 - 20 | Singlet | Methylene Cyclopropyl Carbons (CH₂) |

Note: The above data is predicted based on typical chemical shift ranges for the respective functional groups and structural motifs. Actual experimental values may vary.

While ¹H and ¹³C are the most common nuclei studied, multinuclear NMR could provide further structural insights, although it is less routinely applied for a molecule of this nature. For instance, ¹⁴N NMR could be used to probe the electronic environment of the nitrile nitrogen, though the quadrupole moment of the ¹⁴N nucleus often leads to broad signals. If isotopic labeling were employed, ¹⁵N NMR would offer sharper signals and more precise information about the nitrile group's connectivity and hybridization.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. In a typical mass spectrum, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments would be measured.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula (C₅H₅NO) with high confidence. The fragmentation pattern observed in the mass spectrum can also offer structural information, as the molecule breaks apart in a predictable manner upon ionization. Common fragmentation pathways could include the loss of the formyl group (CHO) or the cyano group (CN).

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 96.0444 |

| [M+Na]⁺ | 118.0263 |

| [M-H]⁻ | 94.0298 |

Data sourced from PubChem. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show strong, characteristic absorption bands for the nitrile and carbonyl groups. A sharp, intense peak around 2250-2200 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group. The C=O stretching vibration of the aldehyde (formyl) group would typically appear as a strong, sharp band in the region of 1740-1720 cm⁻¹. Additionally, C-H stretching vibrations for the aldehyde and cyclopropane ring would be observed around 2850-2750 cm⁻¹ and 3100-3000 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡N stretch is also typically strong in the Raman spectrum. The symmetric vibrations of the cyclopropane ring, which may be weak in the IR spectrum, can often be observed more clearly in the Raman spectrum.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Nitrile (C≡N) | Stretch | 2250 - 2200 | IR, Raman |

| Carbonyl (C=O) | Stretch | 1740 - 1720 | IR |

| Aldehydic C-H | Stretch | 2850 - 2750 | IR |

| Cyclopropyl C-H | Stretch | 3100 - 3000 | IR, Raman |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a suitable method for determining the purity of this compound. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol would likely provide good separation of the target compound from any impurities. Detection could be achieved using a UV detector, as the carbonyl group provides a chromophore.

Gas Chromatography (GC): Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful technique for purity assessment, particularly for volatile compounds. Given its relatively low molecular weight, this compound is expected to be amenable to GC analysis. A capillary column with a polar stationary phase would be appropriate for separating the compound from non-polar impurities. GC can also be used to monitor the disappearance of starting materials and the appearance of the product during a chemical reaction. The separation of cyclopropane derivatives has been successfully achieved using gas chromatography. oregonstate.edunih.gov

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the chemical behavior of 1-formylcyclopropane-1-carbonitrile. By modeling the electron density, DFT allows for the detailed examination of reaction pathways and the prediction of selectivity.

Regioselectivity and Stereoselectivity Prediction

Computational studies have been instrumental in predicting the regioselectivity and stereoselectivity of reactions involving this compound. For instance, in reactions with nucleophiles, DFT calculations can determine whether the attack is more likely to occur at the formyl carbon or the nitrile carbon. These predictions are based on the analysis of the molecule's electronic structure, such as the distribution of electrostatic potential and the energies of the frontier molecular orbitals (HOMO and LUMO).

Advances in computational methods now allow for the accurate prediction of stereochemical outcomes in asymmetric catalysis, a crucial aspect for the synthesis of chiral molecules. rsc.org While specific studies on this compound are not extensively documented in publicly available literature, the principles of computational prediction of stereoselectivity are well-established. rsc.org The application of these methods would involve modeling the transition states of the reaction with a chiral catalyst to determine the most energetically favorable pathway leading to a specific stereoisomer.

Energetic Profiles of Reaction Pathways

A key application of DFT is the calculation of energetic profiles for various reaction pathways. This involves mapping the potential energy surface of a reaction, identifying transition states, and calculating their corresponding activation energies. For this compound, this could involve modeling its participation in cycloaddition reactions, nucleophilic additions, or rearrangements.

The energetic profiles provide a quantitative measure of the feasibility of a proposed reaction mechanism. researchgate.net A lower activation energy indicates a more favorable and faster reaction. These calculations can also shed light on the thermodynamic stability of reactants, intermediates, and products.

Table 1: Hypothetical Energetic Profile for a Reaction of this compound

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 0 | Reactants (this compound + Nucleophile) | 0.0 |

| 1 | Transition State 1 (Nucleophilic attack on formyl carbon) | +15.2 |

| 2 | Intermediate 1 | -5.8 |

| 3 | Transition State 2 (Protonation) | +8.1 |

| 4 | Products | -12.5 |

Note: This table is a hypothetical representation to illustrate the concept of an energetic profile. Actual values would be derived from specific DFT calculations for a defined reaction.

Computational Analysis of Electronic Structure and Reactivity

The electronic structure of this compound is a primary determinant of its reactivity. Computational analysis provides a detailed picture of how the electron density is distributed across the molecule. The presence of the electron-withdrawing nitrile and formyl groups significantly influences the electronic properties of the cyclopropane (B1198618) ring.

These analyses often involve the calculation of various molecular descriptors that quantify reactivity. For example, the calculated partial charges on the atoms can indicate sites susceptible to nucleophilic or electrophilic attack. The shapes and energies of the frontier molecular orbitals (HOMO and LUMO) are also crucial in understanding its behavior in pericyclic reactions and with other reagents.

Molecular Dynamics Simulations of this compound Reactions

While DFT is excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules, taking into account factors like temperature, pressure, and solvent effects.

For reactions involving this compound, MD simulations can be used to:

Explore the conformational landscape of the molecule and its reaction intermediates.

Simulate the process of substrate binding to a catalyst. nih.gov

Investigate the role of solvent molecules in the reaction mechanism.

By simulating the trajectory of a reaction, MD can reveal dynamic aspects that are not captured by static DFT calculations, offering a more complete picture of the chemical process. frontiersin.orgsci-hub.se

Quantitative Structure-Reactivity Relationships (QSRR) for Predictive Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to predict the reactivity of a chemical based on its structural properties. researchgate.netnih.gov These models are built by finding a statistical correlation between a set of calculated molecular descriptors and experimentally determined reactivity data.

For a series of derivatives of this compound, a QSRR model could be developed to predict their reaction rates or equilibrium constants. The process would involve:

Synthesizing or obtaining a set of related compounds.

Measuring their reactivity in a specific reaction.

Calculating a wide range of molecular descriptors for each compound using computational software. mdpi.com

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the descriptors to the observed reactivity. nih.gov

Once validated, such a model could be used to predict the reactivity of new, unsynthesized derivatives of this compound, thereby guiding synthetic efforts towards molecules with desired properties.

Future Research Directions and Outlook

Emerging Catalytic Systems for 1-Formylcyclopropane-1-carbonitrile Transformations

The development of sophisticated catalytic systems is paramount to unlocking the full synthetic utility of this compound. Future research is anticipated to focus on several key areas:

Organocatalysis: The field of asymmetric organocatalysis, which utilizes small organic molecules as catalysts, presents a significant opportunity for the enantioselective transformation of this compound. Proline and its derivatives, for instance, have been successfully employed in the asymmetric alpha-functionalization of aldehydes and ketones. Future investigations will likely explore the use of chiral amines, thioureas, and phosphoric acids to control the stereochemical outcome of reactions involving the formyl group, leading to the synthesis of enantioenriched cyclopropane (B1198618) derivatives.

Transition-Metal Catalysis: Transition-metal catalysis offers a powerful toolkit for a wide range of organic transformations. For this compound, research is expected to delve into novel cross-coupling reactions, C-H activation, and carbonylation processes. Catalysts based on palladium, rhodium, and iridium could be employed to activate the cyclopropane ring or the formyl group, enabling the construction of intricate molecular frameworks. For example, the development of catalytic systems for the decarbonylative coupling of the formyl group or the ring-opening cross-coupling of the cyclopropane moiety would represent significant advances.

Biocatalysis: The use of enzymes as catalysts in organic synthesis, or biocatalysis, is a rapidly growing field that offers high selectivity and environmentally benign reaction conditions. Future research could explore the use of enzymes such as oxidoreductases, lyases, and transferases to perform selective transformations on this compound. For instance, engineered enzymes could be developed for the stereoselective reduction of the formyl group or the enzymatic hydrolysis of the nitrile, providing access to valuable chiral building blocks.

Development of Novel Reaction Architectures and Cascade Processes

The inherent reactivity of this compound makes it an ideal candidate for the design of novel reaction architectures and cascade processes. These strategies aim to construct complex molecules in a single, efficient operation, minimizing waste and purification steps.

Future research is likely to focus on the development of cascade reactions that are initiated by a transformation of either the formyl or the nitrile group. For example, an initial reaction at the formyl group could trigger a subsequent ring-opening of the cyclopropane, leading to the formation of functionalized cyclopentanes or other carbocycles. Similarly, a reaction involving the nitrile group could set the stage for an intramolecular cyclization, affording novel heterocyclic systems.

The concept of "one-pot" synthesis, where multiple reaction steps are carried out in a single reaction vessel, will be a key area of exploration. This approach, combined with the development of compatible catalytic systems, could lead to highly efficient and atom-economical syntheses of complex target molecules starting from this compound.

Exploration of New Synthetic Applications of this compound and its Derivatives

The unique structural features of this compound and its derivatives suggest a broad range of potential applications in the synthesis of valuable organic compounds.

Synthesis of Bioactive Molecules: The cyclopropane motif is a common feature in many biologically active natural products and pharmaceutical agents. The ability to introduce this scaffold with additional functionality, as offered by this compound, is highly valuable. Future research will likely target the use of this compound as a key building block in the total synthesis of complex natural products and in the development of new drug candidates. The formyl and nitrile groups can serve as handles for further chemical modifications, allowing for the generation of diverse molecular libraries for biological screening.

Materials Science: The rigid and strained nature of the cyclopropane ring can impart unique properties to materials. Derivatives of this compound could be explored as monomers for the synthesis of novel polymers with interesting thermal and mechanical properties. The nitrile group, for instance, can be a precursor to other functional groups suitable for polymerization or cross-linking.

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Key signals include the cyclopropane protons (δ 1.2–2.5 ppm, split into multiplets due to ring strain) and the formyl proton (δ 8.0–10.0 ppm). The nitrile carbon appears at δ 115–125 ppm in ¹³C NMR .

- FT-IR : Strong absorption bands for C≡N (~2240 cm⁻¹) and C=O (~1700 cm⁻¹) confirm functional groups. Cyclopropane C-C stretches appear as weak bands near 1000–1100 cm⁻¹ .

- MS : High-resolution ESI-MS can differentiate between isotopic patterns of nitrile-containing analogs and decomposition products.

What strategies resolve contradictions in reported reactivity of this compound across different catalytic systems?

Advanced Research Focus

Discrepancies often arise from variations in:

- Catalyst-substrate interactions : Transition-metal catalysts (e.g., Pd) may induce divergent pathways (e.g., β-hydride elimination vs. cross-coupling). Systematic screening of ligands (e.g., phosphines vs. N-heterocyclic carbenes) can isolate dominant mechanisms .

- Reaction medium : Protic solvents (e.g., MeOH) may protonate intermediates, altering selectivity. Compare kinetics in aprotic vs. protic media using stopped-flow UV-Vis spectroscopy .

- Data normalization : Report yields relative to internal standards (e.g., mesitylene) to account for volatility losses .

What safety protocols are recommended when handling this compound given limited toxicological data?

Q. Basic Research Focus

- PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact. Precautionary measures align with structurally similar nitriles (e.g., avoid breathing vapors; P261/P262 guidelines) .

- First aid : Immediate rinsing with water for skin/eye exposure. Consult poison control centers if ingested, citing CAS-specific protocols .

- Storage : Keep under inert atmosphere (N₂/Ar) at -20°C to prevent hydrolysis or polymerization .

How can computational methods predict reaction pathways for this compound in complex transformations?

Q. Advanced Research Focus

- DFT/MD simulations : Model transition states for ring-opening reactions (e.g., nucleophilic attack at the formyl group) to identify kinetic vs. thermodynamic products. Software like Gaussian or ORCA can calculate activation energies .

- Machine learning : Train models on existing cyclopropane reaction datasets to predict optimal conditions (e.g., solvents, catalysts) for new transformations .

- Validation : Cross-reference computational predictions with experimental NMR/IR data to confirm intermediate structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.